molecular formula C9H8FNO2 B13591141 2-fluoro-5-formyl-N-methylbenzamide

2-fluoro-5-formyl-N-methylbenzamide

Cat. No.: B13591141
M. Wt: 181.16 g/mol
InChI Key: WXAQDKSAOLGHRN-UHFFFAOYSA-N
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Description

2-fluoro-5-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8FNO2 It is a derivative of benzamide, featuring a fluorine atom at the 2-position, a formyl group at the 5-position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-formyl-N-methylbenzamide typically involves the nucleophilic fluorination of a suitable precursor. One common method is the fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-formyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: 2-fluoro-5-carboxy-N-methylbenzamide.

    Reduction: 2-fluoro-5-hydroxymethyl-N-methylbenzamide.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-fluoro-5-formyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-5-formyl-N-methylbenzamide depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance its binding affinity and selectivity for specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-methylbenzamide:

    5-formyl-N-methylbenzamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity.

    2-fluoro-5-carboxy-N-methylbenzamide:

Uniqueness

2-fluoro-5-formyl-N-methylbenzamide is unique due to the presence of both the fluorine atom and the formyl group. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

2-fluoro-5-formyl-N-methylbenzamide

InChI

InChI=1S/C9H8FNO2/c1-11-9(13)7-4-6(5-12)2-3-8(7)10/h2-5H,1H3,(H,11,13)

InChI Key

WXAQDKSAOLGHRN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C=O)F

Origin of Product

United States

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